1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and a carboxylic acid group attached to the triazole ring
Preparation Methods
The synthesis of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroethylamine with 1H-1,2,3-triazole-4-carboxylic acid under appropriate conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is investigated for its use in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets in cells. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect cellular functions. This can result in the inhibition of specific enzymes or the disruption of DNA replication, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.
1-(2-Bromoethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a bromoethyl group instead of chloroethyl, which may influence its chemical properties and reactivity.
1-(2-Chloroethyl)-1H-1,2,4-triazole-3-carboxylic acid: Different triazole ring structure, which may result in different biological activities and applications.
Properties
CAS No. |
70501-68-7 |
---|---|
Molecular Formula |
C5H6ClN3O2 |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.